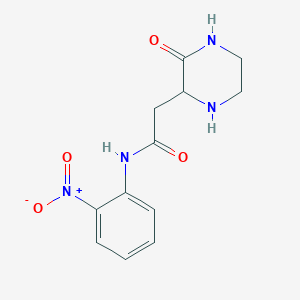
1-phenyl-4-(3-(trifluoromethyl)benzyl)pyrazine-2,3(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Phenyl-4-(3-(trifluoromethyl)benzyl)pyrazine-2,3(1H,4H)-dione, also known as TFB-TDP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the pyrazine family and has a molecular formula of C21H14F3N3O2.
Scientific Research Applications
Synthesis Techniques and Applications
Green Synthesis of Heterocyclic Compounds
A significant amount of research focuses on the development of efficient, environmentally-friendly synthetic routes for heterocyclic compounds, which are crucial in pharmaceuticals. For example, Abadi et al. (2016) described an efficient domino protocol for synthesizing benzo[a]pyrano[2,3-c]phenazine derivatives, utilizing caffeine as a catalyst, showcasing operational simplicity and environmental benefits (Abadi et al., 2016). Similarly, Yazdani-Elah-Abadi et al. (2017) employed theophylline for the one-pot synthesis of spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives, further illustrating the application of green chemistry principles in synthetic organic chemistry (Yazdani-Elah-Abadi et al., 2017).
Catalysis and Methodology Development
Research also delves into the exploration of novel catalysts and methodologies to enhance the synthesis of complex organic molecules. For instance, Rajesh et al. (2011) discussed a L-proline-catalyzed protocol for synthesizing heterocyclic ortho-quinones, demonstrating the method's high atom economy and environmental advantages (Rajesh et al., 2011).
Fluorescent Compounds Synthesis
The synthesis of novel fluorescent compounds is another area of interest. Saluja et al. (2014) developed an efficient route to fluorescent benzo[a]pyrano[2,3-c]phenazine, highlighting the potential of these compounds in material science and bioimaging applications (Saluja et al., 2014).
properties
IUPAC Name |
1-phenyl-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c19-18(20,21)14-6-4-5-13(11-14)12-22-9-10-23(17(25)16(22)24)15-7-2-1-3-8-15/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYPTVVRVKRYBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-4-(3-(trifluoromethyl)benzyl)pyrazine-2,3(1H,4H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Iodophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2558750.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide](/img/structure/B2558752.png)




![N-(4-bromo-2-fluorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2558761.png)

![[4-(3-Fluorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2558763.png)

![6-(3-Ethoxypropyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2558768.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methylamine](/img/structure/B2558772.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2558773.png)